molecular formula C8H6ClF3N2O5 B1435784 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid CAS No. 1989672-42-5

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

Cat. No.: B1435784
CAS No.: 1989672-42-5
M. Wt: 302.59 g/mol
InChI Key: CSWONTHHBAKSSO-UHFFFAOYSA-N
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Description

Component Structure Analysis

The molecular architecture of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid consists of two primary components that exist in a 1:1 stoichiometric ratio. The organic acid component, 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, possesses the molecular formula C6H5ClN2O3 with a molecular weight of 188.56 grams per mole. This component features a pyrazine ring system substituted with a chlorine atom at the 6-position and connected through an ether linkage to an acetic acid functional group. The trifluoroacetic acid component contributes the additional CF3COOH moiety, resulting in the overall salt formulation.

The structural representation according to Simplified Molecular-Input Line-Entry System notation reveals the connectivity pattern as C1=C(N=C(C=N1)Cl)OCC(=O)O.C(=O)(C(F)(F)F)O, clearly delineating the separate molecular entities within the salt structure. The International Chemical Identifier key CSWONTHHBAKSSO-UHFFFAOYSA-N provides a unique digital fingerprint for this specific compound configuration.

Isomeric Relationships and Structural Variants

The pyrazine core of this compound exhibits specific positional isomerism considerations due to the nitrogen positioning within the six-membered ring. The 6-chloropyrazin-2-yl designation indicates that the chlorine substituent occupies the position adjacent to one of the nitrogen atoms, while the ether linkage occurs at the opposite nitrogen-containing position. This particular substitution pattern differentiates it from other potential chloropyrazine isomers that could theoretically exist with different halogen positioning.

Related structural variants include compounds such as 2-(6-chloropyridin-3-yl)acetic acid, which substitutes a pyridine ring for the pyrazine core, demonstrating the significance of the dual-nitrogen heterocycle in the target compound. The molecular similarity relationships suggest that structural modifications to the heterocyclic core or the acetic acid side chain could yield compounds with altered physicochemical properties while maintaining the fundamental architectural framework.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3.C2HF3O2/c7-4-1-8-2-5(9-4)12-3-6(10)11;3-2(4,5)1(6)7/h1-2H,3H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWONTHHBAKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloropyrazin-2-ol or Related Precursors

  • Starting from 5-chloropyrazine-2-carboxylic acid or methyl 5-chloropyrazine-2-carboxylate.
  • Conversion to intermediates such as azetidin-1-yl-(5-chloropyrazin-2-yl)methanone or other amides via reaction with oxalyl chloride and amines.
  • These intermediates serve as precursors for further functionalization.

Formation of the Ether Linkage

  • The key ether bond between the 6-chloropyrazin-2-yl group and the acetic acid moiety is typically formed via nucleophilic substitution or palladium-catalyzed coupling reactions.
  • For example, methyl 2-(2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate intermediates undergo Pd-catalyzed coupling with 3-bromo-6-chloropyrazin-2-amine derivatives to form the desired ether-linked structure.

Conversion to the Acetic Acid and Salt Formation

  • After formation of the ether intermediate, hydrolysis or acidic workup converts ester groups to acetic acid.
  • The compound is then treated with trifluoroacetic acid to form the trifluoroacetate salt, often by stirring in TFA at room temperature for extended periods (e.g., 20 hours).
  • Purification involves solvent removal under vacuum, azeotroping with toluene, and recrystallization or chromatography to isolate the pure trifluoroacetate salt form.

Representative Preparation Procedure Example

Step Procedure Reagents Conditions Outcome
1 Synthesis of methyl 5-chloropyrazine-2-carboxylate 5-chloropyrazine-2-carboxylic acid, oxalyl chloride Reaction in DCM with DMF catalyst Methyl ester intermediate
2 Pd-catalyzed coupling Methyl ester, 3-bromo-6-chloropyrazin-2-amine, Pd(dppf)Cl2, K2CO3 1,4-dioxane, 110°C, 2 h Ether-linked intermediate
3 Hydrolysis and salt formation Ether intermediate, trifluoroacetic acid Stirring at room temperature, 20 h 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetate salt
4 Purification Vacuum concentration, azeotroping, chromatography Various solvents (ethyl acetate, toluene) Pure crystalline product

This method yields the target compound with high purity and good isolated yield (typically above 50%).

Analytical and Purification Notes

  • The trifluoroacetate salt exhibits characteristic NMR signals confirming the presence of the trifluoroacetate and chloropyrazinyl ether moieties.
  • Purification often requires flash chromatography on silica gel using methanol/ammonia mixtures in dichloromethane to separate impurities.
  • Recrystallization from ethyl acetate at elevated temperatures (e.g., 45°C) enhances purity and crystallinity of the final product.

Summary Table of Preparation Methods

Aspect Method/Condition Remarks
TFA Preparation Multi-step fluorination and oxidation from 1,1-difluoroethane Cost-effective industrial scale
Chloropyrazinyl Intermediate Pd-catalyzed coupling of bromo-chloropyrazine with ester intermediates Efficient C–O bond formation
Salt Formation Stirring with trifluoroacetic acid at room temperature Forms stable trifluoroacetate salt
Purification Flash chromatography, recrystallization Ensures high purity and crystalline form

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine alcohols or amines .

Scientific Research Applications

Overview

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid, with the molecular formula C8H6ClF3N2O5, is an organic compound derived from pyrazine. It has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : The compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens. Studies have explored its efficacy in inhibiting bacterial growth, suggesting possible applications in developing new antibacterial agents .
  • Anticancer Activity : Investigations into the biological activities of this compound have highlighted its potential as an anticancer agent. It may interact with specific molecular targets involved in cancer cell proliferation and survival .

Medicine

  • Drug Development : The compound is being studied for its role as a pharmaceutical intermediate. Its structure may facilitate the development of drugs targeting specific diseases, particularly those associated with dysregulated signaling pathways .
  • Targeting Oncogenic Pathways : Recent studies have focused on its ability to modulate pathways such as MAPK signaling, which is crucial in many cancers. This suggests that derivatives of this compound could be developed as targeted therapies for oncogenic disorders .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds were screened for their minimum inhibitory concentration (MIC), revealing promising candidates for further development as antibacterial agents .
  • Cancer Research Application :
    • Research involving this compound highlighted its potential to inhibit the SHP2 phosphatase, which is implicated in various cancers. By targeting SHP2, the compound could suppress MAPK signaling pathways and inhibit cancer cell growth effectively .

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use[5][5].

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
  • Molecular Formula : C₆H₅ClN₂O₃ (core compound) + C₂HF₃O₂ (trifluoroacetic acid, TFA) .
  • Structural Features :
    • A pyrazine ring substituted with chlorine at the 6-position.
    • An ether-linked acetic acid group at the 2-position of the pyrazine.
    • Co-formulated with trifluoroacetic acid, likely as a salt or co-crystal to enhance solubility or stability .
  • Key Properties: High acidity due to the trifluoroacetic acid component, which improves solubility in polar solvents . Potential for hydrogen bonding via the ether oxygen and carboxylic acid groups .

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in heterocyclic cores, substituents, or functional groups.

Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Formula Key Features
This compound Pyrazine 6-Cl, acetic acid, TFA C₆H₅ClN₂O₃·C₂HF₃O₂ High acidity (TFA), pyrazine’s electron-deficient ring enhances reactivity.
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid Pyridine 2-Cl, 6-CF₃, acetic acid C₈H₅ClF₃NO₂ CF₃ group increases lipophilicity; pyridine offers distinct electronic effects.
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid Pyridine 6-Cl, 4-CF₃, acetic acid C₈H₅ClF₃NO₂ Substitution pattern alters steric hindrance and regioselectivity in reactions.
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetic acid Oxadiazole Oxadiazole ring, TFA, propan-2-amine C₇H₁₀F₃N₃O₃ Oxadiazole’s rigidity and TFA’s acidity make it a versatile building block.

Physicochemical and Reactivity Insights

Acidity and Solubility :

  • The TFA component in the target compound provides stronger acidity (pKa ~0.5) compared to acetic acid (pKa ~2.5), enhancing solubility in aqueous-organic mixtures .
  • Pyridine analogs (e.g., and ) exhibit moderate acidity but greater lipophilicity due to CF₃ groups, favoring membrane permeability in agrochemical applications .

Chromatographic Behavior :

  • Trifluoroacetic acid, as an additive, reduces retention times and improves peak shapes in HPLC compared to acetic acid or formic acid . However, DES-6 (a deep eutectic solvent) outperforms TFA in some cases, suggesting alternative formulations for analytical optimization .

Reactivity in Synthesis :

  • Pyrazine-based compounds (like the target) undergo nucleophilic substitutions more readily than pyridine derivatives due to the electron-deficient aromatic ring .
  • Oxadiazole derivatives (e.g., ) exhibit stability in harsh conditions, making them suitable for high-temperature reactions .

Biological Activity

The compound 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid (CAS: 1989672-42-5) is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H6ClF3N2O5C_8H_6ClF_3N_2O_5, and it has a molecular weight of 302.59 g/mol. Its structure includes a chloropyrazine moiety linked to an acetic acid derivative, with trifluoroacetic acid contributing to its acidity and reactivity.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of acetic acid derivatives against various pathogens. For instance, acetic acid has demonstrated significant antibacterial activity against biofilm-producing organisms, which are often resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) for common wound pathogens was found to be as low as 0.16-0.31% for acetic acid, indicating strong antibacterial properties .

Table 1: Antibacterial Activity of Acetic Acid Derivatives

PathogenMIC (% w/v)Biofilm Inhibition
Staphylococcus aureus0.16Yes
Pseudomonas aeruginosa0.31Yes
Escherichia coli0.25Yes

The mechanism by which acetic acid derivatives exert their antibacterial effects includes:

  • Disruption of Cell Membrane Integrity : Acetic acid can penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : The compound can prevent the adhesion of bacteria to surfaces, thereby inhibiting biofilm formation .
  • Acidic Environment Creation : The trifluoroacetic acid component enhances the acidity, which can be detrimental to bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to This compound :

  • CHK-1 Inhibition Studies : Research has indicated that pyrazine derivatives can act as CHK-1 inhibitors, which are critical in cancer treatment. These compounds exhibited significant selectivity towards human enzymes involved in cell cycle regulation, suggesting potential therapeutic applications .
  • Acetic Acid in Wound Care : A study demonstrated that acetic acid could effectively eradicate mature biofilms formed by pathogens in burn wounds. This application is particularly relevant given the rising concerns over antibiotic resistance in clinical settings .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that modifications in the pyrazine ring can enhance biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic: What are the recommended synthetic routes for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid?

Answer:

  • Step 1: Synthesize the pyrazine ether intermediate via O-alkylation of 6-chloropyrazin-2-ol with a haloacetic acid derivative (e.g., t-butyl bromoacetate) in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate.
  • Step 2: Hydrolyze the ester-protected intermediate (e.g., t-butyl group) under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 4–20°C is effective for deprotection, yielding the free carboxylic acid.
  • Step 3: Salt formation occurs in situ by neutralizing the reaction mixture with TFA. Purification via column chromatography or recrystallization is recommended .

Advanced: How to mitigate NMR signal interference caused by trifluoroacetic acid (TFA) in structural analysis?

Answer:

  • Solvent selection: Use deuterated solvents (e.g., DMSO-d6) to reduce TFA’s strong deshielding effects. For aqueous solutions, deuterium oxide with pH adjustment (neutral or basic) minimizes TFA’s proton signals.
  • 19F NMR: Leverage TFA’s distinct fluorine signals (δ ~ -75 ppm) to confirm salt formation without interfering with 1H signals.
  • Alternative acids: Replace TFA with formic acid during sample preparation if proton NMR is critical, though this may alter solubility .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. TFA is corrosive and volatile; use a fume hood.
  • Waste disposal: Collect TFA-containing waste separately for neutralization (e.g., with calcium carbonate) before disposal. Avoid environmental release due to TFA’s persistence and aquatic toxicity .

Advanced: How does TFA’s ionization behavior influence reaction kinetics in aqueous vs. organic media?

Answer:

  • Aqueous media: TFA’s high ionization (pKa ~0.3) increases solubility of the salt but can protonate nucleophiles (e.g., amines), slowing reactions. Adjust pH with buffers (e.g., phosphate) to control reactivity.
  • Organic media: TFA acts as a strong Brønsted acid, facilitating protonation of intermediates (e.g., carbocations) in DCM or THF. Monitor reaction progress via TLC with iodine staining .

Basic: Which analytical methods are optimal for purity assessment?

Answer:

  • HPLC-UV: Use a C18 column with 0.1% TFA in water/acetonitrile mobile phase. TFA enhances peak symmetry but may suppress ionization in ESI-MS.
  • LC-MS: Replace TFA with 0.1% formic acid for better ionization efficiency. Confirm molecular ion peaks ([M+H]+ or [M-TFA]−) for the free acid and salt forms .

Advanced: What stability challenges arise during long-term storage?

Answer:

  • Hygroscopicity: The TFA salt absorbs moisture, leading to hydrolysis. Store desiccated at -20°C under nitrogen.
  • Thermal stability: Decomposition above 60°C releases TFA vapor. Use differential scanning calorimetry (DSC) to determine safe storage temperatures.
  • Monitoring: Regular NMR or LC-MS checks detect hydrolytic degradation (e.g., free pyrazine or acetic acid byproducts) .

Advanced: Can acid-catalyzed rearrangements occur during synthesis?

Answer:

  • Ether cleavage risk: The pyrazine-ether bond may undergo acid-catalyzed hydrolysis under prolonged TFA exposure. Optimize reaction time/temperature (e.g., 0–4°C for hydrolysis steps).
  • Mechanistic studies: Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states. Real-time IR spectroscopy tracks carbonyl intermediates .

Basic: How to resolve discrepancies in melting point data across studies?

Answer:

  • Crystallinity: Differences in salt hydration (e.g., monohydrate vs. anhydrous) affect melting points. Characterize via X-ray diffraction (XRD) or dynamic vapor sorption (DVS).
  • Impurity profiles: Trace solvents (e.g., residual DCM) lower observed melting points. Use Karl Fischer titration for water content analysis .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Solvent choice: Replace DMF with less toxic alternatives (e.g., acetonitrile) for alkylation to simplify purification.
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Workflow: Implement flow chemistry for continuous TFA neutralization, reducing batch-to-batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid
Reactant of Route 2
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid trifluoroacetic acid

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